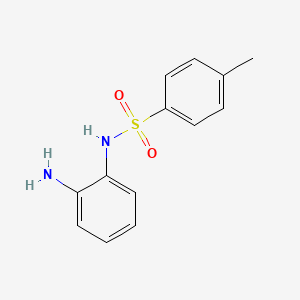

N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUNQTJQZYZXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063105 | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-90-6 | |

| Record name | N-(2-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(p-Toluenesulfonamido)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Sulfonamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(P-TOLUENESULFONAMIDO)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUD32GU27R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2-Aminophenyl)-4-methylbenzenesulfonamide. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is an organic compound featuring a sulfonamide linkage between a p-toluenesulfonyl group and an o-phenylenediamine moiety.[1] This structure makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry.[1] The compound is typically a solid at room temperature and is soluble in polar solvents.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 3624-90-6 | [1][2][3][4] |

| Molecular Formula | C13H14N2O2S | [2][3] |

| Molecular Weight | 262.33 g/mol | [2][3] |

| Appearance | Solid | [1][4] |

| Purity | Typically ≥95% | [2][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |[4][5] |

Structural and Spectroscopic Information

The unique arrangement of aromatic rings and functional groups (sulfonamide and a primary amine) allows for hydrogen bonding and diverse chemical reactivity.[1]

Table 2: Structural Identifiers

| Identifier | Value | Reference |

|---|---|---|

| SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2ccccc2N | [1][2] |

| InChI | InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | [1][4] |

| InChIKey | AQUNQTJQZYZXMR-UHFFFAOYSA-N |[1][4] |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons (multiplets, ~6.5-8.0 ppm), amine protons (broad singlets), methyl protons (singlet, ~2.4 ppm), sulfonamide proton (singlet). |

| ¹³C NMR | Aromatic carbons (~110-145 ppm), methyl carbon (~21 ppm). |

| IR (Infrared) | N-H stretching (amines and amides, ~3200-3500 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), C-N stretching, and aromatic C-H/C=C bands. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 262.08. Key fragments corresponding to the tosyl group (m/z = 155) and the aminophenyl group (m/z = 107). |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a primary amine with a sulfonyl chloride. A representative pathway is the nucleophilic substitution reaction between o-phenylenediamine and 4-methylbenzenesulfonyl chloride (tosyl chloride).

Representative Synthesis Protocol

This protocol is adapted from general methods for the synthesis of related benzenesulfonamides.[6]

-

Materials: 2-Aminoaniline (o-phenylenediamine), 4-methylbenzenesulfonyl chloride (tosyl chloride), pyridine, ice-cold water, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-aminoaniline (1.0 eq) in pyridine in a round-bottom flask and cool the mixture in an ice bath.

-

Gradually add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution while stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then stir under reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker of ice-cold water, leading to the precipitation of the crude product.

-

Filter the precipitate, wash it with dilute HCl and then with water to remove residual pyridine.

-

For purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified using column chromatography on silica gel with an appropriate eluent (e.g., hexane/ethyl acetate gradient).

-

Dry the purified product under vacuum.

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

Potential Biological Activity and Applications

While the specific biological activity of this compound is not extensively documented, the broader class of sulfonamides is of significant interest in drug development.[1] Derivatives have shown a wide range of therapeutic effects.

-

Antibacterial Agents: The sulfonamide functional group is a key pharmacophore in sulfa drugs, which inhibit bacterial growth.[1]

-

Enzyme Inhibition: Various sulfonamide derivatives have been investigated as inhibitors for enzymes like cholinesterases and carbonic anhydrases.[6]

-

Cardiovascular Effects: Some benzenesulfonamide compounds have been reported to act as calcium channel inhibitors, suggesting potential applications in cardiovascular research.[7]

Given its structure, this compound serves as a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety Information

Handling of this chemical should be performed in accordance with standard laboratory safety procedures.

Table 4: GHS Safety Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statement | H302: Harmful if swallowed. | [4] |

| Precautionary Codes | P264, P270, P301+P312+P330, P501 |[4] |

References

- 1. CAS 3624-90-6: this compound [cymitquimica.com]

- 2. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | 3624-90-6 [sigmaaldrich.cn]

- 5. 3624-90-6|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Technical Guide: N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-4-methylbenzenesulfonamide, with CAS number 3624-90-6, is an organic compound featuring a sulfonamide functional group. This structural motif is a cornerstone in the development of a wide array of pharmaceuticals.[1] The molecule consists of a 4-methylbenzenesulfonyl group bonded to the nitrogen of 2-aminoaniline. Its bifunctional nature, possessing both a primary aromatic amine and a sulfonamide linkage, makes it a versatile intermediate in organic synthesis and a candidate for biological evaluation.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and potential applications based on the current scientific landscape.

Physicochemical Properties

The compound is typically a solid at room temperature and is soluble in polar organic solvents.[1] The presence of both hydrophobic aromatic rings and hydrophilic sulfonamide and amino groups influences its solubility profile.[1] While specific experimental data is limited in publicly available literature, the following table summarizes its known and predicted properties.

| Property | Value | Source/Notes |

| CAS Number | 3624-90-6 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| Molecular Weight | 262.33 g/mol | |

| Appearance | Solid at room temperature | [1] |

| Melting Point | Moderate to high | [1] |

| Solubility | Soluble in polar solvents | [1] |

| Purity | Commercially available up to >95% |

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

-

2-Aminoaniline (o-phenylenediamine)

-

p-Toluenesulfonyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoaniline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification Method:

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexane.

-

Dry the crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Potential Applications and Biological Activity

The sulfonamide moiety is a well-established pharmacophore, most notably in antibacterial drugs that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While the specific biological activity of this compound has not been extensively reported, its structural similarity to known antibacterial agents suggests it could be a valuable scaffold for the development of new antimicrobial compounds.

Hypothetical Signaling Pathway Inhibition

The primary mechanism of action for many sulfonamide drugs is the inhibition of the folic acid synthesis pathway in microorganisms. This pathway is essential for the production of nucleotides and certain amino acids.

Caption: Hypothetical inhibition of the folic acid synthesis pathway.

This compound's potential as an inhibitor of other enzymes or as a ligand for various receptors warrants further investigation. Its utility as a synthetic intermediate allows for the generation of diverse libraries of compounds for screening in various biological assays.

Conclusion

This compound is a chemical compound with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its properties and biological activity are not extensively documented in the public domain, its structural features suggest promising avenues for future research, particularly in the development of novel therapeutic agents. The provided synthesis and purification protocols offer a practical starting point for researchers interested in exploring the potential of this versatile molecule. Further studies are necessary to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

References

Technical Overview: Physicochemical Properties of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

This document provides the fundamental physicochemical data for the compound N-(2-Aminophenyl)-4-methylbenzenesulfonamide, identified by the CAS Number 3624-90-6. The primary focus is the accurate presentation of its molecular formula and molecular weight, which are foundational parameters in research and development.

Compound Identification and Molecular Weight

This compound is an organic compound containing a sulfonamide functional group. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterization.

The quantitative data for this compound are summarized in the table below. The molecular formula for this compound is C₁₃H₁₄N₂O₂S.[1][2][3] Its molecular weight is 262.33 g/mol .[1][3][4]

| Parameter | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 3624-90-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2][3] |

| Molecular Weight | 262.33 g/mol | [1][3][4] |

Note on Inapplicability of Further Sections

The user request specified the inclusion of experimental protocols and data visualizations (e.g., signaling pathways, experimental workflows). However, these components are not applicable to the determination of a fundamental, constant physicochemical property like molecular weight.

-

Experimental Protocols: The molecular weight is calculated based on the standard atomic weights of the constituent elements as defined by IUPAC. It is a theoretical value derived from the molecular formula and does not require an experimental protocol for its determination in this context.

-

Data Visualization: A signaling pathway or experimental workflow diagram is not relevant for presenting a single, discrete data point such as molecular weight.

The information provided in Section 1.0 is comprehensive for the stated topic.

References

Technical Guide: Structure Elucidation of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 3624-90-6). The document details the key analytical data and experimental protocols necessary for the unambiguous identification and characterization of this molecule. Information is presented through structured data tables and visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Compound Identification

This compound is an organic compound featuring a tosyl group attached to the nitrogen of an o-phenylenediamine. This bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 3624-90-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 262.33 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC1=C(N)C=CC=C1 | [1][2] |

| InChI Key | AQUNQTJQZYZXMR-UHFFFAOYSA-N |

Structural and Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 9.0 | Singlet (broad) | 1H | Sulfonamide N-H |

| ~7.6 - 7.5 | Doublet | 2H | Ar-H (Tosyl, ortho to SO₂) |

| ~7.4 - 7.3 | Doublet | 2H | Ar-H (Tosyl, meta to SO₂) |

| ~7.2 - 6.6 | Multiplet | 4H | Ar-H (Aminophenyl ring) |

| ~5.0 - 4.5 | Singlet (broad) | 2H | Amino NH ₂ |

| ~2.35 | Singlet | 3H | Methyl CH ₃ |

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 - 142.0 | Ar-C (Tosyl, C-SO₂) |

| ~142.0 - 140.0 | Ar-C (Aminophenyl, C-NH₂) |

| ~138.0 - 135.0 | Ar-C (Tosyl, C-CH₃) |

| ~130.0 - 129.0 | Ar-C H (Tosyl) |

| ~128.0 - 125.0 | Ar-C H (Tosyl & Aminophenyl) |

| ~125.0 - 115.0 | Ar-C H & Ar-C -NH (Aminophenyl) |

| ~21.0 | Methyl C H₃ |

FT-IR Spectroscopy (Typical Absorption Bands)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) |

| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) |

| 950 - 890 | S-N Stretch | Sulfonamide (-SO₂NH-) |

| 820 - 800 | C-H Out-of-plane Bend | 1,4-disubstituted (p-tolyl) ring |

| 770 - 730 | C-H Out-of-plane Bend | 1,2-disubstituted (o-phenylene) ring |

Mass Spectrometry

| m/z Value | Assignment |

| 262.08 | [M]⁺ (Molecular Ion) |

| 155.05 | [M - C₇H₇O₂]⁺ (Loss of tosyl group) |

| 106.06 | [M - C₇H₇O₂SNH]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound is typically achieved via the nucleophilic substitution of p-toluenesulfonyl chloride with o-phenylenediamine.[4] The monosulfonylation is favored by controlling the stoichiometry of the reactants.

Materials:

-

o-Phenylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve o-phenylenediamine (1.2 - 1.5 equivalents) in DCM in a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add the base (e.g., triethylamine, 1.5 equivalents) to the solution.

-

Cool the mixture in an ice-water bath to 0 °C.

-

Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM.

-

Add the TsCl solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Analytical Instrumentation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 300 MHz or 500 MHz spectrometer.[5] Samples should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

FT-IR Spectroscopy: Infrared spectra can be obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra can be acquired using an instrument with an Electrospray Ionization (ESI) source or via Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Visualizations

Chemical Structure

References

Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide from 2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide from o-phenylenediamine. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various pharmacologically active molecules. This document details two effective experimental protocols, summarizes key quantitative data, and provides expected spectroscopic information for the characterization of the final product. Furthermore, this guide includes schematic diagrams illustrating the reaction mechanism and a general experimental workflow to aid in the practical application of the described synthetic methods.

Introduction

This compound is a sulfonamide derivative that holds potential as a building block in the synthesis of more complex molecules with therapeutic applications. The selective monosulfonylation of diamines, such as o-phenylenediamine, is a crucial transformation in organic synthesis. This guide focuses on the efficient and selective synthesis of the title compound, providing researchers with the necessary information to reproduce and adapt the methodologies for their specific needs.

Data Presentation

Quantitative data from the synthesis of this compound is summarized in the tables below for easy reference and comparison.

Table 1: Reaction Conditions and Yields

| Parameter | Method 1 | Method 2 |

| Starting Material | o-Phenylenediamine | o-Phenylenediamine |

| Reagent | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |

| Solvent | Pyridine | Dichloromethane (CH₂Cl₂) |

| Base | Pyridine (serves as solvent and base) | Triethylamine (Et₃N) |

| Temperature | 100 °C | Room Temperature |

| Reaction Time | 1 hour | 24 hours |

| Yield | 84% | 64% |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 262.33 g/mol |

| Melting Point | 204-205 °C |

| Appearance | Off-white to white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated: δ 9.4 (s, 1H, SO₂NH), 7.55 (d, J=8.2 Hz, 2H, Ar-H), 7.25 (d, J=8.2 Hz, 2H, Ar-H), 7.0-6.5 (m, 4H, Ar-H), 4.9 (s, 2H, NH₂), 2.35 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Estimated: δ 144.5, 142.0, 138.0, 130.0, 128.5, 127.0, 125.0, 120.0, 118.0, 116.0, 21.0 |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3450-3300 (N-H stretching, amine), ~3250 (N-H stretching, sulfonamide), ~1330 & ~1150 (S=O stretching, sulfonamide) |

Experimental Protocols

Two detailed experimental methodologies for the synthesis of this compound are provided below.

Method 1: Synthesis in Pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.5 g, 4.6 mmol) and p-toluenesulfonyl chloride (1.77 g, 9.3 mmol) in pyridine (20 mL).

-

Reaction Execution: Heat the reaction mixture at 100 °C for 1 hour.

-

Work-up and Purification: After cooling to room temperature, pour the mixture into water. Allow the precipitate to form and stand. Collect the solid by filtration and wash thoroughly with a copious amount of water.

-

Product Isolation: Dry the collected solid to obtain this compound as an off-white solid.

Method 2: Synthesis in Dichloromethane

-

Reaction Setup: To a solution of o-phenylenediamine (255 mg, 2.36 mmol) in dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (477 mg, 4.72 mmol).

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (450 mg, 2.36 mmol) to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Extract the organic layer with water (100 mL).

-

Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by chromatography on silica gel, eluting with a solvent system of diethyl ether/dichloromethane to yield the desired product as a white solid.

Mandatory Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where one of the amino groups of o-phenylenediamine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. The selectivity for mono-sulfonylation is achieved by controlling the stoichiometry of the reagents.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis, purification, and characterization of the target compound.

Caption: General experimental workflow for the synthesis and analysis.

N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Versatile Intermediate in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative of o-phenylenediamine, serves as a crucial and versatile building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a sulfonamide moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and, most importantly, its application as a key intermediate in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Particular focus is given to its utility in the synthesis of quinazolines and benzodiazepines, privileged structures in numerous biologically active compounds.

Physicochemical Properties

This compound is a stable solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3624-90-6 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [1][2] |

| Storage | Room temperature, avoid light, inert gas | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-monosulfonylation of o-phenylenediamine with p-toluenesulfonyl chloride. The reaction requires careful control of stoichiometry and reaction conditions to minimize the formation of the disulfonylated byproduct.

Experimental Protocol:

A detailed experimental protocol for a similar compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, has been reported and can be adapted for the synthesis of the ortho-isomer by substituting p-phenylenediamine with o-phenylenediamine[3].

Materials:

-

o-Phenylenediamine

-

p-Toluenesulfonyl chloride

-

Distilled water

-

Sodium carbonate solution (3%)

-

Methanol (for recrystallization)

Procedure:

-

To a solution of o-phenylenediamine (1 mmol) in distilled water (20 ml) in a round-bottom flask, add p-toluenesulfonyl chloride (1 mmol) portion-wise with stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

-

Continue stirring the suspension at room temperature for 10 hours.

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

-

Dry the crude product.

-

Recrystallize the solid from methanol to obtain purified this compound.

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Intermediate

The presence of two adjacent amino groups, one of which is protected as a sulfonamide, makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Dihydroquinazolines and Quinazolines

This compound can undergo condensation reactions with aldehydes or their derivatives to form dihydroquinazolines, which can be subsequently oxidized to the corresponding quinazolines. This approach offers a straightforward entry into this important class of heterocyclic compounds.

General Reaction Scheme:

The primary amino group of this compound reacts with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the sulfonamide nitrogen, leads to the formation of a dihydroquinazoline ring system.

Diagram of Dihydroquinazoline Synthesis:

Caption: Formation of dihydroquinazolines from the title compound.

Synthesis of Benzodiazepine Derivatives

The o-phenylenediamine core of this compound is a classic starting point for the synthesis of 1,5-benzodiazepines through condensation with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. The sulfonamide group can serve as a protecting group or be retained in the final product, potentially influencing its biological activity.

General Reaction Scheme:

The reaction typically proceeds via a Michael addition of one of the amino groups to the α,β-unsaturated system, followed by condensation and cyclization to form the seven-membered benzodiazepine ring.

Diagram of Benzodiazepine Synthesis:

Caption: Synthesis of benzodiazepine derivatives.

Conclusion

This compound is a readily accessible and highly valuable synthetic intermediate. Its strategic placement of amino and sulfonamido functionalities on an aromatic ring provides a powerful platform for the construction of complex heterocyclic systems, including quinazolines and benzodiazepines. The methodologies outlined in this guide highlight its potential for the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity is expected to unveil even broader applications in organic synthesis.

References

The Rising Therapeutic Profile of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of N-(2-Aminophenyl)-4-methylbenzenesulfonamide has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, with particularly promising results in the realms of oncology and microbiology. This technical guide provides an in-depth analysis of the biological potential of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of this compound have exhibited significant anti-proliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of crucial signaling pathways implicated in tumor growth, angiogenesis, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A prominent target for many this compound derivatives is VEGFR-2, a key regulator of angiogenesis. By inhibiting this receptor, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of various derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI%). The following tables summarize the reported activities against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 0.09 | [1] |

| Compound 2 | MCF-7 (Breast) | 0.26 | [1] |

| Compound 1 | HepG2 (Liver) | 0.15 | [1] |

| Compound 2 | HepG2 (Liver) | 0.15 | [1] |

| Compound 25 | MCF-7 (Breast) | 0.66 ± 0.04 | [1] |

| Compound 27 | MCF-7 (Breast) | 1.06 ± 0.04 | [1] |

| Compound 32 | (Various) | GI50: 1.06 - 8.92 | [1] |

| Compound 12d (hypoxic) | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [2] |

| Compound 12i (hypoxic) | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [2] |

| Compound 2 | HOP-92 (Lung) | 4.56 | [3] |

| Compound 2 | MDA-MB-468 (Breast) | 21.0 | [3] |

| Compound/Derivative | Target | IC50 / KI | Reference |

| Compound 32 | VEGFR-2 | IC50: 3.62 µM | [1] |

| Sorafenib (Reference) | VEGFR-2 | IC50: 4.58 µM | [1] |

| Compound 25 | VEGFR-2 | IC50: 26.3 ± 0.4 nM | [1] |

| Compound 28 | VEGFR-2 | IC50: 271 ± 14.0 nM | [1] |

| Compound 29 | VEGFR-2 | IC50: 318 ± 13 nM | [1] |

| Compound 5a | hCA IX | KI: 134.8 nM | [2] |

| Compound 12i | hCA IX | KI: 38.8 nM | [2] |

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, derivatives of this compound have demonstrated notable activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as a new class of antimicrobial agents.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Isopropyl substituted derivative | S. aureus | 3.9 | [4] |

| Isopropyl substituted derivative | A. xylosoxidans | 3.9 | [4] |

| Compound IIa, IIe, IIf, IIh | (Various Bacteria & Fungi) | 5-100 | [5] |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections outline the core protocols used to evaluate the biological potential of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following treatment, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a suitable buffer.

-

Compound Addition: The test compounds are added at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The derivatives synthesized to date have demonstrated potent activity in preclinical models, often through well-defined mechanisms of action such as VEGFR-2 inhibition. The data summarized in this guide highlights the significant potential of this class of compounds.

Future research efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and evaluation in in vivo models of disease are critical next steps toward translating these promising laboratory findings into clinically effective therapies. The versatility of the core structure suggests that further chemical modifications could lead to the discovery of compounds with even greater therapeutic potential.

References

- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide in Novel Compound Library Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a versatile bifunctional molecule poised for a significant role in the generation of novel compound libraries for drug discovery. Its unique structure, featuring a nucleophilic aniline moiety ortho to a sulfonamide linkage, provides a reactive handle for a multitude of chemical transformations. This arrangement allows for the strategic introduction of diversity elements, leading to the creation of focused libraries with potential applications across various therapeutic areas. The sulfonamide group itself is a well-established pharmacophore found in numerous approved drugs, suggesting that derivatives of this core scaffold may possess favorable pharmacological properties. This guide provides an in-depth look at the potential of this compound as a foundational building block for combinatorial chemistry, offering detailed experimental protocols and conceptual frameworks for library design and synthesis.

Core Compound Properties

A clear understanding of the physicochemical properties of the core scaffold is essential for designing synthetic routes and predicting the characteristics of the resulting compound library.

| Property | Value | Reference |

| IUPAC Name | This compound | [Generic chemical supplier data] |

| CAS Number | 3624-90-6 | [Generic chemical supplier data] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [Generic chemical supplier data] |

| Molecular Weight | 262.33 g/mol | [Generic chemical supplier data] |

| Appearance | Solid | [Generic chemical supplier data] |

| Purity | Typically ≥95% | [Generic chemical supplier data] |

Synthetic Pathways for Library Generation

The strategic location of the primary aromatic amine and the sulfonamide nitrogen allows for the generation of a diverse set of derivatives. The following sections outline key synthetic strategies.

Derivatization of the Primary Amino Group

The primary amino group is a key site for introducing molecular diversity. Acylation and alkylation reactions are straightforward methods to append a wide array of substituents.

The reaction of the primary amine with various acylating agents introduces amide functionalities, which are prevalent in bioactive molecules.

-

Reaction Scheme:

Caption: N-Acylation of the core compound.

Reductive amination or direct alkylation with alkyl halides can be employed to introduce various alkyl and arylalkyl groups.

-

Reaction Scheme:

Caption: N-Alkylation via reductive amination.

Cyclization Reactions to Form Heterocycles

The ortho-disposed amino and sulfonamido groups are perfectly positioned for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds, such as benzimidazoles, which are prominent in medicinal chemistry. The synthesis of substituted benzimidazoles can be achieved through condensation with aldehydes or carboxylic acids, followed by cyclization.[1][2]

-

Reaction Scheme:

Caption: Synthesis of benzimidazole derivatives.

Experimental Protocols

The following are generalized experimental protocols based on established methodologies for similar compounds. Researchers should optimize these conditions for specific substrates.

General Protocol for N-Acylation of this compound

This protocol is adapted from standard acylation procedures for anilines.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 - 2.0 eq.), to the solution and stir at room temperature.

-

Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Synthesis of Substituted Benzimidazoles

This protocol is based on the well-established Phillips-Ladenburg synthesis of benzimidazoles from o-phenylenediamines.[1][2]

-

Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or carboxylic acid (1.0 - 1.2 eq.) in a high-boiling point solvent such as dimethylformamide (DMF) or in the presence of a dehydrating agent like polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If no precipitate forms, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Potential Compound Library Diversity

The following table illustrates the potential diversity that can be achieved by derivatizing the core scaffold.

| R¹ Substituent (from Acylation/Alkylation) | R² Substituent (from Cyclization Reagent) | Resulting Scaffold | Potential Biological Activity (Hypothesized) |

| Acetyl | Phenyl | N-Acetyl-2-phenylbenzimidazole | Kinase inhibitor, Antimicrobial |

| Benzyl | 4-Chlorophenyl | N-Benzyl-2-(4-chlorophenyl)benzimidazole | Anticancer, Antiviral |

| 3-Pyridylcarbonyl | Methyl | N-(3-Pyridylcarbonyl)-2-methylbenzimidazole | Enzyme inhibitor |

| Cyclohexylmethyl | Furyl | N-Cyclohexylmethyl-2-furylbenzimidazole | CNS activity |

Logical Workflow for Library Development and Screening

The development of a novel compound library from this compound follows a logical progression from synthesis to biological evaluation.

Caption: Workflow for compound library development.

Conclusion

This compound represents a highly attractive and versatile starting material for the construction of novel compound libraries. The presence of two distinct and reactive functional groups allows for the facile introduction of a wide range of chemical diversity. The potential to generate libraries of N-acylated, N-alkylated, and heterocyclic derivatives, particularly benzimidazoles, opens up avenues for the discovery of new therapeutic agents. The experimental protocols provided herein, adapted from established chemical literature, offer a solid foundation for researchers to begin exploring the vast chemical space accessible from this promising scaffold. Further investigation into the biological activities of these novel compound libraries is warranted and holds the potential to yield valuable lead compounds for drug development programs.

References

An In-depth Technical Guide to the Discovery of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Analogs as STAT3 Signaling Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(2-Aminophenyl)-4-methylbenzenesulfonamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide delves into the discovery and characterization of analogs based on this core structure, with a particular focus on their activity as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, playing a critical role in tumor cell proliferation, survival, invasion, and angiogenesis. Therefore, the development of small molecule inhibitors targeting this pathway represents a significant opportunity for advancing cancer therapy.

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound analogs. It includes detailed experimental protocols, quantitative bioactivity data, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in the exploration and development of this important class of compounds.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 signaling cascade is a critical regulator of gene expression involved in cell growth and survival. In normal physiology, its activation is transient and tightly controlled. However, in many cancerous states, the pathway becomes persistently active, driving tumor progression. The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6), to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705).

Phosphorylated STAT3 (p-STAT3) then forms homodimers, which translocate to the nucleus. Inside the nucleus, the p-STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF). This compound analogs have been investigated for their potential to inhibit this pathway, primarily by preventing the phosphorylation of STAT3, thereby blocking its downstream oncogenic signaling.

N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Overview of Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a cornerstone in the development of a wide array of therapeutic agents. While specific in-depth mechanism of action studies on this compound are not extensively available in current literature, the broader class of sulfonamide derivatives has been the subject of intensive research, revealing a diverse range of biological activities. This technical guide provides a comprehensive overview of the established and potential mechanisms of action for sulfonamide-based compounds, offering a foundational understanding for researchers investigating this compound and related molecules. The guide will cover the well-documented antibacterial action, as well as other known biological activities of the sulfonamide scaffold, supported by general experimental approaches.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives, including this compound, typically involves the reaction of a sulfonyl chloride with an amine. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of N-Aryl Sulfonamides

-

Reaction Setup: An appropriate arylamine is dissolved in a suitable solvent, often a polar aprotic solvent like pyridine or in the presence of an aqueous base.

-

Addition of Sulfonyl Chloride: The arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) is added portion-wise to the amine solution, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water or a dilute acid solution to precipitate the sulfonamide product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system to yield the pure N-aryl sulfonamide.

Caption: General workflow for the synthesis of N-Aryl-4-methylbenzenesulfonamides.

Potential Mechanisms of Action

The sulfonamide functional group is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities.[1]

Antibacterial Activity: Inhibition of Folic Acid Synthesis

The most well-established mechanism of action for sulfonamide drugs is their role as antibacterial agents.[2] They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition halts bacterial growth and replication.[3]

Caption: Sulfonamides competitively inhibit dihydropteroate synthetase (DHPS), blocking the bacterial folic acid synthesis pathway.

Anti-inflammatory Activity: COX-2 Inhibition

Certain sulfonamide derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[3] This selectivity provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Activity

The sulfonamide scaffold is present in several anticancer drugs. Their mechanisms of action in this context are diverse and can include:

-

Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase isoforms, which are often overexpressed in tumors and contribute to the acidic tumor microenvironment.[4]

-

Tubulin Polymerization Inhibition: Some sulfonamides interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The sulfonamide moiety can be a key structural feature in compounds designed to inhibit specific protein kinases involved in cancer cell signaling pathways.

Other Potential Biological Activities

The versatility of the sulfonamide functional group has led to its incorporation in drugs with a wide range of other therapeutic applications, including:

-

Diuretics: By inhibiting carbonic anhydrase in the kidneys.

-

Antiviral agents. [1]

-

Anticonvulsants.

-

Protease inhibitors. [4]

Future Research Directions

For this compound, a systematic investigation into its biological activities is warranted. A proposed workflow for such a study is outlined below.

Caption: A logical workflow for the investigation of the biological activity of this compound.

Quantitative Data Summary

As specific studies on this compound are lacking, a table of quantitative data cannot be provided at this time. For researchers initiating studies on this compound, it is recommended to perform dose-response assays to determine key quantitative metrics such as:

| Parameter | Description |

| IC₅₀ | Half maximal inhibitory concentration |

| EC₅₀ | Half maximal effective concentration |

| Kᵢ | Inhibition constant |

| MIC | Minimum inhibitory concentration (for antimicrobials) |

Conclusion

This compound belongs to the versatile class of sulfonamides, which have a rich history in medicinal chemistry. While the specific mechanism of action for this particular compound remains to be elucidated, the well-established biological activities of the sulfonamide scaffold provide a strong foundation for future research. Investigations into its potential antibacterial, anti-inflammatory, and anticancer properties, guided by systematic experimental protocols, will be crucial in uncovering its therapeutic potential.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for N-(2-Aminophenyl)-4-methylbenzenesulfonamide. These predictions are based on the analysis of its chemical structure and comparison with spectroscopically characterized related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | Doublet | 2H | Protons ortho to the sulfonyl group on the tosyl ring |

| ~ 7.2 - 7.4 | Doublet | 2H | Protons meta to the sulfonyl group on the tosyl ring |

| ~ 6.8 - 7.2 | Multiplet | 4H | Protons on the aminophenyl ring |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ protons |

| ~ 9.0 - 9.5 | Singlet | 1H | -SO₂NH- proton |

| ~ 2.4 | Singlet | 3H | -CH₃ protons |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145.0 | C-NH₂ |

| ~ 143.0 | C-SO₂ (tosyl ring) |

| ~ 138.0 | C-CH₃ |

| ~ 130.0 | CH (tosyl ring) |

| ~ 128.0 | CH (tosyl ring) |

| ~ 125.0 | C-NH (aminophenyl ring) |

| ~ 120.0 - 130.0 | CH (aminophenyl ring) |

| ~ 21.0 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H stretching (asymmetric and symmetric of -NH₂) |

| 3200 - 3300 | Medium, Broad | N-H stretching (-SO₂NH-) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1620 | Strong | N-H bending (-NH₂) |

| 1450 - 1550 | Strong | Aromatic C=C stretching |

| 1320 - 1350 | Strong | Asymmetric SO₂ stretching |

| 1150 - 1170 | Strong | Symmetric SO₂ stretching |

| ~815 | Strong | p-substituted benzene C-H out-of-plane bending (tosyl) |

| ~750 | Strong | o-substituted benzene C-H out-of-plane bending (aminophenyl) |

Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z ratio corresponding to its molecular weight, which is 262.33 g/mol .[1][2][3][4][5] The protonated molecule [M+H]⁺ would be observed at m/z 263.34 in techniques like ESI-MS.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric N-(4-Aminophenyl)-4-methylbenzenesulfonamide.[6]

Materials:

-

o-Phenylenediamine

-

p-Toluenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1 equivalent) to the stirred solution.

-

Add pyridine (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for synthesis and characterization.

Potential Biological Activity: General Mechanism of Sulfonamides

This compound belongs to the sulfonamide class of compounds, which are known for their antimicrobial properties. The general mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Caption: General mechanism of sulfonamide antibacterial action.

This guide serves as a foundational resource for researchers interested in this compound. While the spectroscopic data provided is predictive, it offers a strong starting point for the identification and characterization of this compound upon its synthesis. The provided protocols and diagrams are intended to facilitate further research and application in the fields of medicinal chemistry and drug development.

References

- 1. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]

- 2. 3624-90-6|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 3624-90-6: this compound [cymitquimica.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the selective mono-sulfonylation of o-phenylenediamine with 4-methylbenzenesulfonyl chloride (tosyl chloride). This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound featuring both a primary aromatic amine and a sulfonamide functional group.[1] This structure makes it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[2] The presence of a free amino group in the target molecule allows for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. The synthetic protocol outlined here is based on the selective N-acylation of a diamine, a common yet crucial transformation in organic synthesis.

Chemical Properties and Safety Information

| Property | Value | Reference |

| CAS Number | 3624-90-6 | [1][3][4] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][3] |

| Molecular Weight | 262.33 g/mol | [1][3] |

| Purity (Typical) | 95% | [3] |

| Physical Form | Solid | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

| Safety | Warning: Harmful if swallowed (H302). | |

| Pictograms | GHS07 (Exclamation mark) |

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of o-phenylenediamine with one equivalent of 4-methylbenzenesulfonyl chloride in the presence of a base. The use of a 1:1 molar ratio of the reactants is crucial to favor the formation of the mono-sulfonated product over the di-sulfonated byproduct.

Materials and Reagents:

-

o-Phenylenediamine

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Addition of Base: If not using pyridine as the solvent, add a base like triethylamine (1.1 equivalents) to the solution.

-

Addition of Tosyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in the reaction solvent to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

If the reaction mixture is basic, neutralize it with 1M HCl. If it is acidic, neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of both phenyl rings, the methyl group protons, and the amine protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H stretching.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (262.33 g/mol ). |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Discussion

The selective mono-tosylation of o-phenylenediamine can be challenging due to the potential for di-tosylation. Key to the success of this synthesis is the slow addition of tosyl chloride at a low temperature and the use of a 1:1 stoichiometric ratio of the reactants. The choice of base and solvent can also influence the reaction outcome. Pyridine can act as both a base and a solvent. Alternatively, an inert solvent like dichloromethane with a non-nucleophilic base such as triethylamine can be employed. Purification by column chromatography is typically necessary to separate the desired mono-sulfonated product from any unreacted starting materials and the di-sulfonated byproduct.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. This procedure is suitable for use in research and development settings for the production of this key intermediate for various applications in medicinal chemistry and materials science. Adherence to the outlined steps and careful control of reaction conditions are essential for achieving a good yield and high purity of the final product.

References

Application Notes and Protocols for the Tosylation of 2-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is a robust and widely used protecting group for primary and secondary amines.[1][2] The tosylation of diamines, such as 2-phenylenediamine (o-phenylenediamine), presents a unique challenge in achieving selective mono- or di-protection, which is crucial for subsequent regioselective functionalization. This document provides detailed experimental procedures for the controlled tosylation of 2-phenylenediamine to yield either the mono- or di-tosylated product.

Reaction Principle

The tosylation of 2-phenylenediamine involves the nucleophilic attack of the amino group(s) on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The degree of tosylation (mono- vs. di-) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Experimental Protocols

Materials and Equipment

-

2-phenylenediamine (o-phenylenediamine)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (CH2Cl2)

-

Triethylamine (Et3N)

-

Water

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) equipment

Protocol 1: Monotosylation of 2-Phenylenediamine